molecular formula C7H6INO2 B8596610 (4-iodopyridin-3-yl) acetate

(4-iodopyridin-3-yl) acetate

Cat. No.: B8596610
M. Wt: 263.03 g/mol
InChI Key: IIGKXIBXMYABPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-iodopyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and an ester functional group derived from acetic acid at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-iodo-pyridin-3-yl ester can be achieved through several methods. One common approach involves the esterification of 4-iodo-3-pyridinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of Suzuki–Miyaura coupling, where 4-iodopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of acetic acid 4-iodo-pyridin-3-yl ester typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-iodopyridin-3-yl) acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: Products include 4-iodo-3-pyridinol and other reduced derivatives.

    Oxidation Reactions: Products include 4-iodo-3-pyridinecarboxylic acid and other oxidized derivatives.

Scientific Research Applications

(4-iodopyridin-3-yl) acetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of acetic acid 4-iodo-pyridin-3-yl ester depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ester group can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

(4-iodopyridin-3-yl) acetate can be compared with other pyridine derivatives such as:

    4-Bromo-3-pyridyl acetate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

    4-Chloro-3-pyridyl acetate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.

    4-Fluoro-3-pyridyl acetate: Contains a fluorine atom instead of iodine. It is more stable and less reactive compared to the iodine derivative.

The uniqueness of acetic acid 4-iodo-pyridin-3-yl ester lies in the presence of the iodine atom, which imparts specific reactivity and biological activity that can be exploited in various applications.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

(4-iodopyridin-3-yl) acetate

InChI

InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3

InChI Key

IIGKXIBXMYABPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CN=C1)I

Origin of Product

United States

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